[2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone
Description
[2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone is a complex organic compound that features a morpholine ring and a pyrazole ring
Properties
IUPAC Name |
[2-(4-methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-5-9-21-13-17(15(4)19-21)18(22)20-10-11-23-16(12-20)8-6-7-14(2)3/h13-14,16H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYENLSFZYXQJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCOC(C2)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.
Coupling Reaction: The final step involves coupling the morpholine and pyrazole rings through a methanone linkage. This can be achieved by reacting the morpholine derivative with the pyrazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural complexity, the compound is a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, inhibiting their activity. The pyrazole ring can enhance the binding affinity and specificity of the compound towards its target. The methanone linkage provides structural stability and rigidity, ensuring effective interaction with the target.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Methylpentyl)morpholin-4-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone: can be compared with other morpholine and pyrazole derivatives, such as:
Uniqueness
- Structural Complexity : The presence of both morpholine and pyrazole rings in the same molecule provides unique structural features.
- Versatility : The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Binding Affinity : The combination of morpholine and pyrazole rings enhances the binding affinity towards specific molecular targets, making it a valuable compound in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
